Home > Products > Building Blocks P547 > 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid - 51842-70-7

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

Catalog Number: EVT-327514
CAS Number: 51842-70-7
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-(4-Butoxyphenyl)quinoline-4-carboxylic acid” is a compound with the molecular formula C20H19NO3 . It is a derivative of quinoline-4-carboxylic acid, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data . A diverse range of synthesis protocols have been reported in the literature for the construction of this scaffold .

Molecular Structure Analysis

The molecular structure of “2-(4-Butoxyphenyl)quinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of HDAC active site .

Chemical Reactions Analysis

The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . In total, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .

Physical And Chemical Properties Analysis

The compound is a gray powder with a melting point of 202–204°C . Its IR spectrum shows peaks at 3456–2644 (br, acid-OH.), 2938 (C-H str.), 2848 (C-H str.), 1709 (acidic C=O), 1630 (imine C=N), and 1585 (aromatic C=C) .

2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives

Compound Description: This series of compounds was designed and synthesized as potential SIRT3 inhibitors for cancer treatment. [] One notable compound within this series is P6, which exhibited selective inhibition of SIRT3 with an IC50 value of 7.2 µM, showing greater selectivity over SIRT1 (32.6 µM) and SIRT2 (33.5 µM). [] P6 demonstrated potent inhibitory activity against a group of MLLr leukemic cell lines in antiproliferative and colony-forming assays. [] This anticancer effect was attributed to the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis. []

Quinoline-4-carboxylic Acid-Chalcone Hybrids

Compound Description: This novel series of compounds was synthesized via Claisen-Schmidt condensation and evaluated for their potential as human dihydroorotate dehydrogenase (hDHODH) inhibitors. [] Six compounds within this series exhibited superior hDHODH inhibitory activity compared to the reference drug leflunomide, with IC50 values ranging from 0.12 to 0.58 μM. [] Molecular docking studies revealed that these compounds tend to occupy the narrow tunnel within the N-terminus of hDHODH, potentially hindering the approach of ubiquinone (a cofactor) to flavin mononucleotide (another cofactor) at the redox site. [] Compounds 4d and 4h showed the highest cytotoxic activity against the A375 cell line, with IC50 values of 5.0 and 6.8 μM, respectively, based on MTT assay results. []

2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid (PSI-697)

Compound Description: PSI-697 is a potent, orally active, small-molecule P-selectin antagonist. [] It demonstrates dose-dependent inhibition of human P-selectin binding to human P-selectin glycoprotein ligand-1, achieving 50% inhibition at concentrations between 50 to 125 μM. [] In vivo studies in rats revealed favorable pharmacokinetic properties, including low clearance, short half-life, low volume of distribution, and moderate oral bioavailability. [] PSI-697 (50 mg/kg, oral administration) significantly reduced rolling leukocytes by 39% in a surgical inflammation model using exteriorized rat cremaster venules. [] Further efficacy was observed in a rat venous thrombosis model, where PSI-697 (100 mg/kg, oral administration) decreased thrombus weight by 18% without affecting bleeding time. [] Lastly, in a rat carotid injury model, administering PSI-697 (30 or 15 mg/kg, oral administration) one hour before arterial injury and once daily thereafter for 13 days resulted in dose-dependent reductions in intima/media ratios (40.2% and 25.7%, respectively). [] These results support the clinical evaluation of PSI-697 for atherothrombotic and venous thrombotic conditions. []

2-(1-Benzofuran-2-yl) Quinoline-4-Carboxylic Acids and Esters

Compound Description: This class of compounds was synthesized and investigated for their antiproliferative activity, DNA cleavage potential, and in silico ADMET properties. [] Electrophoretic DNA cleavage studies on λ-DNA showed that several compounds (3b-6a and 7b-8c) induced complete DNA cleavage at 100 μg concentration, while others (6b, 6c, and 7a) demonstrated partial cleavage. [] In MTT assays against five human cancer cell lines, including K562 (Chronic Myelogenous Leukemia), MCF-7 (Breast Cancer), HeLa (Cervical Cancer), Colo 205 (Colorectal Adenocarcinoma), and HepG2 (Hepatocellular Carcinoma), compounds 8b (25.97% inhibition against MCF-7), 7a (25.36% inhibition against Colo 205), and 7b (24.22% inhibition against HePG) displayed considerable antiproliferative activity at 10 mM concentration. []

2-Aryl-quinoline-4-carboxylic Acids

Compound Description: This class of compounds was synthesized using a novel ionically tagged magnetic nanoparticle catalyst bearing urea linkers (Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride). [] This synthetic approach involves a three-component condensation reaction between aryl aldehydes, pyruvic acid, and 1-naphthylamine under solvent-free conditions. []

Overview

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO3C_{20}H_{19}NO_3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an inhibitor of certain enzymes, particularly histone deacetylases (HDACs), which play a significant role in cancer progression and other diseases.

Source and Classification

The compound is classified under the category of organic compounds, specifically as a quinoline derivative. Quinoline and its derivatives are widely studied for their pharmacological properties, including antitumor, antibacterial, and antiviral activities. The specific structure of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid allows it to interact with biological targets effectively, making it a subject of interest in drug discovery and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid typically involves several steps:

  1. Starting Materials: The synthesis often begins with isatin and substituted acetophenones, which are combined through the Pfitzinger reaction to form key intermediates.
  2. Formation of Intermediates: The intermediates undergo condensation with 4-(piperazine-1-yl)methyl benzoate to yield further derivatives.
  3. Final Compound Formation: The target compound is synthesized by treating these intermediates with sodium methoxide or through hydrazinolysis followed by condensation reactions .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid features a quinoline ring system substituted with a butoxyphenyl group at the second position and a carboxylic acid group at the fourth position. The structural representation can be summarized as follows:

  • Molecular Formula: C20H19NO3C_{20}H_{19}NO_3
  • Molecular Weight: Approximately 333.37 g/mol
  • Structural Features:
    • A quinoline core (a bicyclic structure consisting of a benzene ring fused to a pyridine ring).
    • A butoxy group attached to the phenyl ring, enhancing lipophilicity.
    • A carboxylic acid functional group that contributes to its acidity and potential for hydrogen bonding .
Chemical Reactions Analysis

Reactions and Technical Details

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid can participate in various chemical reactions due to its functional groups:

  1. Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance its pharmacokinetic properties.
  2. Amidation: Reaction with amines can yield amides, potentially increasing biological activity.
  3. Reduction Reactions: The compound may undergo reduction at the carbonyl group under appropriate conditions, leading to alcohol derivatives .

These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid primarily revolves around its role as an HDAC inhibitor. By inhibiting HDACs, this compound can alter histone acetylation status, leading to changes in gene expression that may promote apoptosis in cancer cells. The interaction is characterized by:

  1. Binding Affinity: The butoxy group enhances hydrophobic interactions within the active site of HDAC enzymes.
  2. Selectivity: Variations in substituents on the quinoline core can influence selectivity towards different HDAC isoforms, particularly HDAC3 .

This mechanism underscores its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.

Chemical properties include reactivity due to the presence of functional groups (carboxylic acid) that can participate in various chemical transformations .

Applications

Scientific Uses

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid has several notable applications in scientific research:

  1. Anticancer Research: As an HDAC inhibitor, it is being studied for its potential use in cancer therapies.
  2. Antimicrobial Activity: Research indicates that quinoline derivatives exhibit antimicrobial properties, making this compound a candidate for further exploration in this area.
  3. Drug Development: Its structural features make it suitable for modification into more potent analogs targeting various diseases .
Synthetic Chemistry and Structural Modifications of 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid

Pfitzinger Reaction-Based Synthesis Pathways for Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction (Pfitzinger-Borsche reaction) serves as the foundational method for synthesizing 2-arylquinoline-4-carboxylic acid derivatives, including 2-(4-butoxyphenyl)quinoline-4-carboxylic acid (CAS 51842-70-7). This reaction involves the condensation of isatin (A) with a carbonyl compound (typically acetophenone derivatives) under basic conditions, yielding substituted quinoline-4-carboxylic acids through a multi-step mechanism [1] [5]:

  • Base Hydrolysis: Isatin reacts with potassium hydroxide (KOH) to form isatoic acid (keto-acid intermediate 2).
  • Decarboxylative Condensation: The keto-acid reacts with 4-butoxyacetophenone to form an imine/enamine intermediate (3/4).
  • Cyclization and Dehydration: Spontaneous cyclization yields the quinoline-4-carboxylic acid scaffold (5), with the 4-butoxyphenyl group introduced at the C2 position [1] [8].

The Halberkann variant enables modifications using N-acyl isatins to produce 2-hydroxyquinoline-4-carboxylic acids, expanding functional group tolerance [1]. However, the strong basic conditions limit compatibility with electron-deficient or base-sensitive isatins, necessitating alternative routes for certain derivatives [4].

Table 1: Pfitzinger Synthesis of 2-Arylquinoline-4-carboxylic Acid Derivatives

Isatin SubstituentCarbonyl CompoundProduct (R Group)Yield (%)
H4-Bromoacetophenone4-Br65
5-F4-Methoxyacetophenone4-OCH₃58
5-CH₃4-Butoxyacetophenone4-O(CH₂)₃CH₃72
N-AcetylAcetophenone2-OH63*

*Halberkann variant [1] [5]

Linker and Cap Group Modifications for Enhanced Pharmacokinetic Properties

Structural modifications of 2-(4-butoxyphenyl)quinoline-4-carboxylic acid focus on optimizing "linker" and "cap" regions to improve target binding and pharmacokinetics:

  • Cap Group Engineering: The 4-butoxyphenyl moiety acts as a hydrophobic cap, enhancing interactions with enzyme active sites (e.g., HDACs or DHODH). Studies show that elongation of the alkoxy chain (e.g., butoxy vs. methoxy) increases lipophilicity (LogP = 5.2 for butoxy), improving membrane permeability but potentially reducing aqueous solubility [2] [3].
  • Linker Integration: For kinase or dehydrogenase inhibitors, the carboxylic acid is conjugated to heterocyclic linkers via amidation. For example:
  • Phenylpiperazine linkers connect the quinoline core to zinc-binding groups (ZBGs) like hydroxamic acids, enhancing HDAC3 inhibition (IC₅₀ < 50 nM) [2].
  • Hydrazide linkers form Schiff bases for α-glucosidase inhibition, with 2-methoxyphenoxyacetamide linkers critical for hydrogen bonding with Asp616/Arg600 residues [9].

Solubility limitations of the parent acid (0.1 mg/mL in water) are mitigated by:

  • Prodrug Strategies: Esterification of the carboxylic acid to methyl esters increases solubility 20-fold [5].
  • Polar Appendages: Incorporating N-methylpiperazine or morpholine into linkers reduces LogP by 1–2 units while maintaining potency [2] [9].

Table 2: Pharmacokinetic Impact of Linker/Cap Modifications

Modification TypeStructure ChangeLogP ChangeAqueous SolubilityTarget Activity (IC₅₀)
Cap: Alkoxy ExtensionMethoxy → Butoxy+1.8-70%DHODH IC₅₀: 28 nM → 9 nM
Linker: Hydroxamic AcidQuinoline-COOH → CONHOH-0.5+300%HDAC3 IC₅₀: 26.2 nM
Linker: HydrazideAdded –NHNH₂ cap-1.2+150%α-Glucosidase IC₅₀: 26 µM

Role of Suzuki Coupling in Introducing Aromatic Substituents

Suzuki-Miyaura cross-coupling enables late-stage diversification of the quinoline core, particularly for introducing complex aryl groups at C2/C8 positions:

  • Boron Reagent Compatibility: 2-Bromo- or 8-chloroquinoline-4-carboxylic acid derivatives undergo palladium-catalyzed coupling with arylboronic acids (e.g., 4-butoxyphenylboronic acid). Key conditions include:
  • Pd(PPh₃)₄ catalyst (2–5 mol%)
  • Na₂CO₃ base in toluene/ethanol mixtures
  • Yields: 70–85% for electron-neutral/rich boronic acids [5] [7].
  • Challenges with Ester Hydrolysis: Direct coupling on carboxylic acid-bearing quinolines risks decarboxylation. Preferred strategies involve:
  • Protecting the C4-carboxylic acid as a methyl ester prior to coupling [5].
  • Using cesium carbonate to suppress protodeboronation during ester hydrolysis [5].
  • Directed Ortho-Metallation: For C8-functionalization, ortho-directed lithiation (using n-BuLi at −78°C) generates intermediates for boronate ester formation, enabling Suzuki coupling with haloquinolines [7].

Notably, Suzuki reactions facilitated the synthesis of biphenylquinoline analogs (e.g., 2-(4′-methylbiphenyl-4-yl)quinoline-4-carboxylic acid), showing 3-fold enhanced DHODH inhibition over monosubstituted derivatives [5].

Table 3: Suzuki Coupling Applications in Quinoline-4-carboxylic Acid Synthesis

Quinoline HalideBoronic Acid/EstersCoupling ConditionsProductYield (%)
2-Bromoq.-methyl ester4-(Butoxy)phenylboronic acidPd(PPh₃)₄, Na₂CO₃, 80°C2-(4-Butoxyphenyl)q. methyl ester82
8-Chloroq.-methyl ester3-Formylphenylboronic acidPd(dppf)Cl₂, K₂CO₃, 90°C8-(3-Formylphenyl)q. methyl ester75
2-Iodoq.-free acid5-Carboxypyridin-3-yl-BpinPd(OAc)₂, SPhos, 100°C2-(5-Carboxypyridin-3-yl)q.68*

*Requires cesium carbonate to prevent decarboxylation [5] [7]

Properties

CAS Number

51842-70-7

Product Name

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

IUPAC Name

2-(4-butoxyphenyl)quinoline-4-carboxylic acid

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23)

InChI Key

UMIHKVGOARDBHB-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.